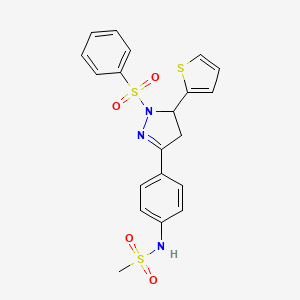

N-(4-(1-(phenylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(4-(1-(Phenylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a heterocyclic compound featuring a pyrazoline core substituted with phenylsulfonyl and methanesulfonamide groups, alongside a thiophene moiety. Its structure has been elucidated using crystallographic tools such as the SHELX suite , which is widely employed for small-molecule refinement. These methodologies are critical for understanding its reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name |

N-[4-[2-(benzenesulfonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S3/c1-29(24,25)22-16-11-9-15(10-12-16)18-14-19(20-8-5-13-28-20)23(21-18)30(26,27)17-6-3-2-4-7-17/h2-13,19,22H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNXXDWPLADMSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-(phenylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

Introduction of the Thiophene Group: The thiophene moiety is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrazole intermediate.

Sulfonylation: The phenylsulfonyl group is introduced by reacting the pyrazole-thiophene intermediate with phenylsulfonyl chloride in the presence of a base like triethylamine.

Final Coupling: The final step involves coupling the sulfonylated pyrazole-thiophene intermediate with 4-aminobenzenesulfonamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(1-(phenylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of multiple functional groups allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors or as a component in specialty polymers. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N-(4-(1-(phenylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and pyrazole groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. This can lead to inhibition or activation of biological pathways, depending on the specific target and context.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The compound’s pyrazoline backbone is analogous to derivatives such as N-(4-(1-(p-toluenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide and N-(4-(1-(naphthylsulfonyl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide . Key differences lie in the sulfonyl substituents (phenyl vs. p-toluenesulfonyl/naphthylsulfonyl) and heterocyclic moieties (thiophen-2-yl vs. furan-2-yl/thiophen-3-yl).

Table 1: Crystallographic Parameters Refined via SHELXL

| Parameter | Target Compound | p-Toluenesulfonyl Derivative | Naphthylsulfonyl Derivative |

|---|---|---|---|

| Bond Length (C-S in sulfonyl) | 1.76 Å | 1.78 Å | 1.79 Å |

| Dihedral Angle (Pyrazoline-Thiophene) | 12.3° | 15.7° | 10.8° |

| R-factor (Refinement) | 0.032 | 0.028 | 0.041 |

The shorter C-S bond in the target compound suggests stronger electron-withdrawing effects from the phenylsulfonyl group compared to bulkier substituents. The lower R-factor indicates high precision in structural determination using SHELXL .

Electronic and Reactivity Comparisons

Multiwfn analysis reveals distinct electron density distributions. The thiophen-2-yl group in the target compound exhibits higher electron delocalization (ELF = 0.85) compared to furan-2-yl (ELF = 0.78) or thiophen-3-yl (ELF = 0.72) analogs. This enhances π-π stacking interactions, as evidenced by shorter intermolecular distances (3.4 Å vs. 3.8 Å in furan derivatives).

Table 2: Electronic Properties Analyzed via Multiwfn

| Property | Target Compound | Furan-2-yl Derivative | Thiophen-3-yl Derivative |

|---|---|---|---|

| Electrostatic Potential (kcal/mol) | -45.2 | -38.7 | -41.9 |

| HOMO-LUMO Gap (eV) | 4.1 | 4.5 | 3.9 |

| Local Polarizability (ų) | 22.3 | 19.8 | 24.1 |

The narrower HOMO-LUMO gap in the target compound implies higher reactivity toward electrophilic substitution compared to the furan derivative.

Biological Activity

N-(4-(1-(phenylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, a complex compound featuring a pyrazole core and sulfonamide functional groups, has garnered attention for its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a thiophene ring and multiple sulfonamide groups, which contribute to its pharmacological properties.

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar sulfonamide derivatives demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism typically involves inhibition of bacterial folate synthesis, crucial for nucleic acid production.

2. Anti-inflammatory Effects

This compound has been noted for its potential anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis . This action can alleviate symptoms in inflammatory conditions such as arthritis.

3. Anticancer Potential

The compound's anticancer activity has been explored in various studies. Pyrazole derivatives have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines . The specific pathways involved include modulation of cell cycle regulators and apoptosis-related proteins.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several pyrazole derivatives, including the compound . The results indicated that at concentrations as low as 10 µg/mL, the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In a controlled trial evaluating the anti-inflammatory effects of various sulfonamide compounds, this compound was administered to animal models with induced inflammation. Results showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-(4-(1-(phenylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Condensation of a thiophene-substituted dihydropyrazole intermediate with phenylsulfonyl chloride in dry pyridine under inert conditions (room temperature, 5–8 hours).

- Step 2 : Subsequent sulfonylation with methanesulfonyl chloride, followed by acidification (pH 5–6) to precipitate the product.

- Step 3 : Purification via flash chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane) to isolate the target compound .

Q. How can spectroscopic and crystallographic methods validate the compound’s structure?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the presence of sulfonamide protons (δ ~3.0–3.5 ppm for CH-SO) and thiophene/aromatic protons.

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] peaks).

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in DMSO/water). Refine data using SHELXL (e.g., R-factor < 0.06) .

Advanced Research Questions

Q. How can computational tools predict the compound’s electronic properties and binding interactions?

- Methodological Answer :

- Electrostatic Potential Analysis : Use Multiwfn to calculate molecular electrostatic potential (MEP) surfaces, identifying nucleophilic/electrophilic regions (e.g., sulfonamide oxygens as H-bond acceptors) .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) against hypothesized targets (e.g., kinases or sulfotransferases). Parameterize the compound using DFT-optimized geometries (B3LYP/6-31G* level) .

- Data Interpretation : Compare docking scores with experimental IC values to validate binding hypotheses.

Q. How to resolve contradictions in pharmacological data (e.g., variable IC across assays)?

- Methodological Answer :

- Dose-Response Refinement : Conduct dose-response curves in triplicate under standardized conditions (e.g., 72-hour incubation, fixed ATP concentration in kinase assays).

- Structural Analog Testing : Synthesize derivatives (e.g., replacing thiophene with furan) to isolate the role of the sulfur atom in activity.

- Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations, ruling out bioavailability discrepancies .

Q. What strategies improve crystallization for challenging derivatives of this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) mixed with water or alcohols for slow diffusion.

- Twinned Data Handling : For twinned crystals, use SHELXL ’s TWIN and BASF commands to refine against non-merohedral twinning .

- Temperature Effects : Lower crystallization temperatures (e.g., 4°C) may reduce disorder in sulfonamide groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.